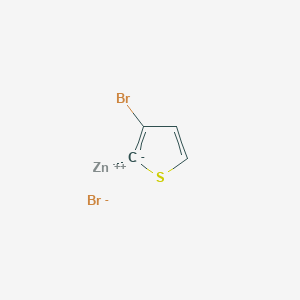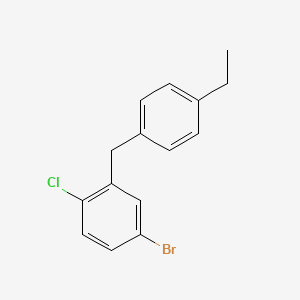
3-Bromo-2-thienylzincbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;3-bromo-2H-thiophen-2-ide;bromide is a compound that consists of zinc coordinated with 3-bromo-2H-thiophen-2-ide and bromide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-thienylzincbromide typically involves the reaction of zinc salts with 3-bromo-2H-thiophen-2-ide under controlled conditions. One common method is the reaction of zinc bromide with 3-bromo-2H-thiophen-2-ide in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Zinc;3-bromo-2H-thiophen-2-ide;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in reactions with 3-Bromo-2-thienylzincbromide include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like THF or dimethylformamide (DMF) and may require catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Zinc;3-bromo-2H-thiophen-2-ide;bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of conductive polymers and organic semiconductors.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-thienylzincbromide involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the zinc ion can coordinate with electron-rich sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Zinc;2-bromo-2H-thiophen-2-ide;bromide
- Zinc;4-bromo-2H-thiophen-2-ide;bromide
- Zinc;3-chloro-2H-thiophen-2-ide;bromide
Uniqueness
Zinc;3-bromo-2H-thiophen-2-ide;bromide is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in electronic properties and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C4H2Br2SZn |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
zinc;3-bromo-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4H2BrS.BrH.Zn/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1 |
InChI Key |
PABCAJNWRLICPZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CS[C-]=C1Br.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8567915.png)

![Carbamic acid, [2-(3,4-difluorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B8567925.png)


![benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate](/img/structure/B8567943.png)
![Ethyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B8567944.png)
![N-(3-bromophenyl)-7-fluoropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B8567952.png)

![2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8567963.png)

![2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8567979.png)


